Elatoside I

描述

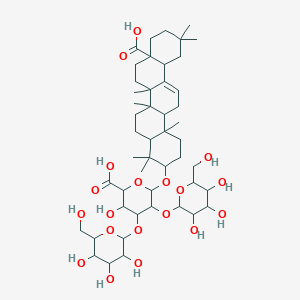

Elatoside I (C₄₈H₇₆O₁₉, molecular weight: 957.1056) is a triterpenoid saponin derived from Aralia elata (Japanese angelica tree) and certain green vegetables . Its structure is characterized by a complex aglycone backbone (e.g., oleanane or ursane-type triterpene) linked to multiple sugar moieties, including glucose and xylose residues.

属性

CAS 编号 |

52657-00-8 |

|---|---|

分子式 |

C48H76O19 |

分子量 |

957.1 g/mol |

IUPAC 名称 |

6-[(8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl)oxy]-3-hydroxy-4,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid |

InChI |

InChI=1S/C48H76O19/c1-43(2)14-16-48(42(60)61)17-15-46(6)21(22(48)18-43)8-9-26-45(5)12-11-27(44(3,4)25(45)10-13-47(26,46)7)64-41-37(67-40-33(56)31(54)29(52)24(20-50)63-40)35(34(57)36(66-41)38(58)59)65-39-32(55)30(53)28(51)23(19-49)62-39/h8,22-37,39-41,49-57H,9-20H2,1-7H3,(H,58,59)(H,60,61) |

InChI 键 |

YDZWHGJRWMQCDP-UHFFFAOYSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C |

规范 SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C |

熔点 |

263-265°C |

物理描述 |

Solid |

同义词 |

elatoside I |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Elatoside I typically involves the reaction of 1-phenylethanol with N-(2-diethylaminoethyl)isocyanate. The reaction is carried out under controlled conditions, usually in the presence of a catalyst such as a tertiary amine. The reaction proceeds through the formation of a urethane linkage, resulting in the desired carbamate compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

化学反应分析

Types of Reactions

Elatoside I undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of phenylacetic acid derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted carbamates or ureas.

科学研究应用

Elatoside I has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including its use as a prodrug.

Industry: Utilized in the production of polymers, coatings, and agricultural chemicals.

作用机制

The mechanism of action of Elatoside I involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The compound’s diethylaminoethyl moiety enhances its ability to permeate cell membranes, facilitating its biological activity.

相似化合物的比较

Structural Similarities and Differences

Table 1: Structural Comparison of Elatoside I and Analogues

| Compound | Core Triterpene | Sugar Moieties | Functional Groups | Molecular Weight |

|---|---|---|---|---|

| This compound | Oleanane | 2 glucose, 1 xylose | Carboxylic acid, hydroxyl | 957.1056 |

| Elatoside C | Oleanane | 3 glucose | Hydroxyl, acetylated | 943.08 |

| Isoastragaloside I | Cyclolanostane | Acetylated xylose, glucose | Epoxide, hydroxyl | 967.10 |

| Congmuyanoside V | Ursane | 2 glucose, 1 rhamnose | Hydroxyl, methyl | 931.09 |

Key Observations :

- This compound and Elatoside C share an oleanane backbone but differ in sugar composition (this compound has xylose, while Elatoside C has an additional glucose) .

- Isoastragaloside I features a cyclolanostane skeleton with acetylated sugars, enhancing its stability but reducing water solubility compared to this compound .

- Congmuyanoside V’s ursane core and rhamnose substitution correlate with distinct receptor-binding properties, such as enhanced inhibition of neutrophil superoxide generation .

Pharmacological Activities

Table 2: Bioactivity Comparison

| Compound | Anti-Inflammatory (IC₅₀) | Cardioprotective Effects | Antioxidant Activity |

|---|---|---|---|

| This compound | 25 μM (neutrophil ROS inhibition) | Not reported | Moderate |

| Elatoside C | 10 μM (ROS inhibition) | Yes (reduces I/R injury via STAT3) | High |

| Congmuyanoside V | 15 μM (AA-induced ROS inhibition) | Not reported | High |

| Isoastragaloside I | Not reported | Yes (modulates calcium handling) | Low |

Mechanistic Insights :

- Elatoside C demonstrates superior cardioprotection by suppressing mitochondrial ROS, activating RISK/SAFE pathways (PI3K/Akt, STAT3), and stabilizing calcium homeostasis .

Molecular Targets and Pathways

Table 3: Key Molecular Targets

| Compound | Primary Targets | Signaling Pathways |

|---|---|---|

| This compound | Neutrophil tyrosine kinases | Undefined |

| Elatoside C | STAT3, SERCA2, mPTP | RISK (PI3K/Akt, ERK1/2), SAFE |

| Congmuyanoside V | p47phox, rac GTPases | NADPH oxidase inhibition |

| Isoastragaloside I | Calcium channels | Calcium/calmodulin-dependent |

Critical Analysis :

- Elatoside C’s dual activation of RISK and SAFE pathways underscores its therapeutic versatility in ischemia-reperfusion injury, whereas this compound’s mechanism remains unclear .

- The absence of acetylated sugars in this compound may limit its membrane permeability compared to Isoastragaloside I, impacting bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。